A Technical Guide to the Synthesis and Characterization of 2-(3-Nitrophenyl)-2-oxoacetaldehyde
A Technical Guide to the Synthesis and Characterization of 2-(3-Nitrophenyl)-2-oxoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth guide to the synthesis and characterization of 2-(3-Nitrophenyl)-2-oxoacetaldehyde (CAS No. 6890-77-3), a key building block in organic synthesis. This document outlines a reliable synthetic protocol, details methods for its characterization, and presents its physicochemical properties and safety information in a structured format for easy reference.
Compound Profile
2-(3-Nitrophenyl)-2-oxoacetaldehyde, also known as (3-nitrophenyl)glyoxal, is an aromatic aldehyde and ketone. Its bifunctional nature makes it a versatile reagent in the synthesis of various heterocyclic compounds and a potential intermediate in the development of novel pharmaceutical agents.
Table 1: Physicochemical Properties of 2-(3-Nitrophenyl)-2-oxoacetaldehyde
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₄ | [1][2][3][4] |
| Molecular Weight | 179.13 g/mol | [1][2][3][5] |
| CAS Number | 6890-77-3 | [1][2] |
| Monoisotopic Mass | 179.02185764 Da | [1][4] |
| Topological Polar Surface Area | 80 Ų | [1][4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 2 | [4] |
| Complexity | 233 | [1][4] |
| XLogP3 | 1.6 | [1] |
Synthesis Protocol: Oxidation of 3-Nitroacetophenone
The most common and effective method for synthesizing 2-(3-Nitrophenyl)-2-oxoacetaldehyde is through the oxidation of 3-Nitroacetophenone using selenium dioxide. This method provides a good yield and a straightforward purification process.
Experimental Methodology
This protocol is adapted from the Open Reaction Database.[5]
Reagents:
-
3-Nitroacetophenone (12.0 g, 72.9 mmol)
-
Selenium dioxide (9.4 g, 85 mmol)
-
1,4-Dioxane (50.0 mL)
-
Water (1.70 mL, 94.4 mmol)
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of Selenium dioxide (9.4 g) in 1,4-Dioxane (50.0 mL) and Water (1.70 mL) is prepared in a round-bottom flask.
-
3-Nitroacetophenone (12.0 g) is added to the solution.
-
The reaction mixture is stirred and heated to reflux for 4 hours.
-
After cooling to room temperature, the mixture is diluted with EtOAc (100 mL).
-
The organic layer is washed sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure (in vacuo).
-
The crude product is purified by column chromatography (ISCO, 20-70% EtOAc/Hexanes) to yield the final product.
Results:
-
Yield: 9.98 g (76%)[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-(3-Nitrophenyl)-2-oxoacetaldehyde.
Characterization
The structural confirmation and purity assessment of the synthesized 2-(3-Nitrophenyl)-2-oxoacetaldehyde are performed using standard analytical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton, as well as aromatic protons with splitting patterns corresponding to the 1,3-disubstituted benzene ring. Carbon NMR will show distinct peaks for the two carbonyl carbons, and the aromatic carbons.
-
Infrared (IR) Spectroscopy: IR analysis is used to identify the key functional groups. Characteristic absorption bands are expected for the C=O stretching of both the ketone and aldehyde, the N-O stretching of the nitro group, and C-H stretching of the aromatic ring.
-
Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the compound. The analysis will show the molecular ion peak corresponding to the calculated mass (179.13 g/mol ).
While commercial suppliers indicate the availability of NMR data, specific spectral data is not publicly detailed in the reviewed literature.[2]
General Characterization Workflow
Caption: General workflow for the analytical characterization of the title compound.
Safety and Handling
2-(3-Nitrophenyl)-2-oxoacetaldehyde is associated with several hazards and requires careful handling in a laboratory setting.[1]
Table 2: Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H302 | Harmful if swallowed. |
| Hazard | H312 | Harmful in contact with skin. |
| Hazard | H315 | Causes skin irritation. |
| Hazard | H319 | Causes serious eye irritation. |
| Hazard | H332 | Harmful if inhaled. |
| Hazard | H335 | May cause respiratory irritation. |
| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |
| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| Precaution | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4] |
| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of water.[4] |
| Precaution | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |
| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Precaution | P405 | Store locked up.[4] |
It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store the compound sealed in a dry place at room temperature.[2]
References
- 1. 2-(3-Nitrophenyl)-2-oxoacetaldehyde | C8H5NO4 | CID 321736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(3-nitrophenyl)-2-oxoacetaldehyde - CAS:6890-77-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. scbt.com [scbt.com]
- 4. Page loading... [guidechem.com]
- 5. Synthesis routes of 2-(3-Nitrophenyl)-2-oxoacetaldehyde [benchchem.com]
